N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide
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Overview
Description
N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide is a chemical compound known for its unique structure and properties. It belongs to the class of aromatic amides and has a molecular formula of C13H18N2O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dithiolo-pyrrole derivative with hexanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide
- N-(4,5-Dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)-N-methylformamide
- N-(4,5-Dihydro-5-oxo-1,2-dithiolo(4,3-b)pyrrol-6-yl)octanamide
Uniqueness
N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92680-94-9 |
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Molecular Formula |
C11H14N2O2S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)hexanamide |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-4-5-8(14)13-9-10-7(6-16-17-10)12-11(9)15/h6H,2-5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
YBDAGRFUBLIKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2C(=CSS2)NC1=O |
Origin of Product |
United States |
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